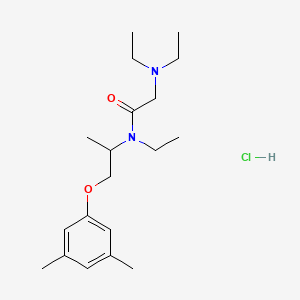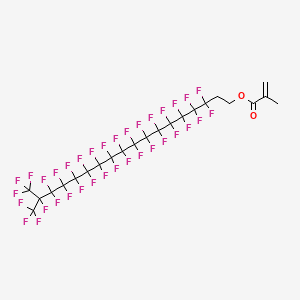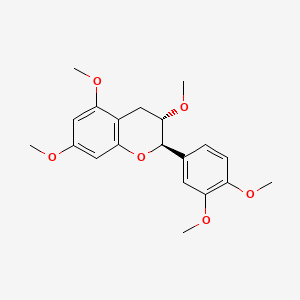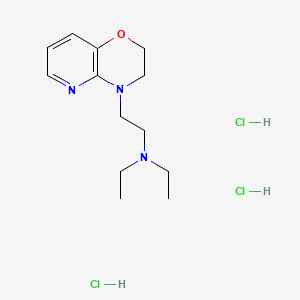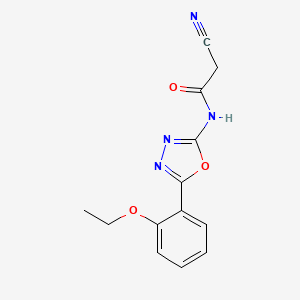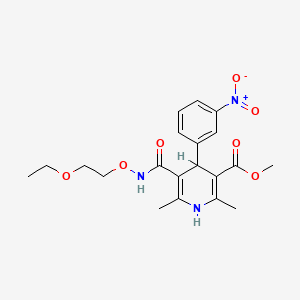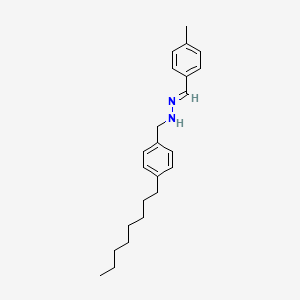
7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This specific compound is characterized by its unique structure, which includes a chlorine atom at the 7th position, an isopropyl group at the 3rd position, and a methyl group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure of the benzodiazepine is formed through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chlorine atom, isopropyl group, and methyl group are introduced through various substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride. The isopropyl and methyl groups can be introduced through alkylation reactions using reagents like isopropyl bromide and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Reduction: Reduction reactions can be used to modify the benzodiazepine ring, often leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can be performed on the benzodiazepine ring, particularly at the positions occupied by the chlorine, isopropyl, and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like thionyl chloride and alkylation reagents like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the nature and position of the substituents.
科学的研究の応用
7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect on the central nervous system, which is responsible for its sedative and anxiolytic properties.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-3-isopropyl-1-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which can result in distinct pharmacological effects compared to other benzodiazepines. The presence of the isopropyl group at the 3rd position and the chlorine atom at the 7th position can influence its binding affinity and efficacy at the GABA receptor, potentially leading to differences in its therapeutic profile.
特性
CAS番号 |
258850-04-3 |
|---|---|
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC名 |
7-chloro-1-methyl-3-propan-2-yl-4,5-dihydro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H17ClN2O/c1-8(2)12-13(17)16(3)11-5-4-10(14)6-9(11)7-15-12/h4-6,8,12,15H,7H2,1-3H3 |
InChIキー |
DDFHCENLQCJMHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(=O)N(C2=C(CN1)C=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



